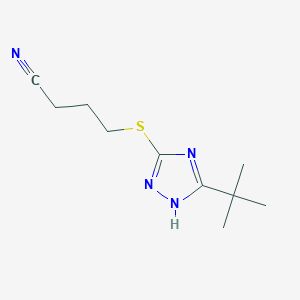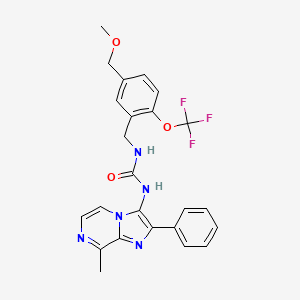
hTrkA-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
hTrkA-IN-2 is a selective allosteric inhibitor of human tropomyosin receptor kinase A (hTrkA). It has an IC50 value of 3.9 nM, indicating its high potency . This compound is primarily used in scientific research, particularly in the study of chronic pain and other conditions related to hTrkA activity .
Preparation Methods
The synthesis of hTrkA-IN-2 involves several steps, including in silico virtual screening, followed by in vitro biochemical, biophysical, and cellular screening . The exact synthetic routes and reaction conditions are typically proprietary and detailed in specific research publications. Industrial production methods would likely involve optimization of these laboratory-scale procedures to ensure scalability, purity, and cost-effectiveness .
Chemical Reactions Analysis
hTrkA-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation and the functional groups present in the compound. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
hTrkA-IN-2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed to study the role of hTrkA in chronic pain and other conditions. Researchers use this compound to investigate the molecular mechanisms underlying hTrkA-related diseases and to develop potential therapeutic strategies . Additionally, this compound is used in drug discovery and development, particularly in the search for new treatments for chronic pain .
Mechanism of Action
hTrkA-IN-2 exerts its effects by selectively inhibiting the activity of hTrkA. It binds to the orthosteric ATP site of the kinase domain, exhibiting a type 2 binding mode with the DFG-out and αC-helix out conformation . This binding prevents the activation of hTrkA, thereby inhibiting downstream signaling pathways involved in pain and other conditions .
Comparison with Similar Compounds
hTrkA-IN-2 is unique in its high selectivity and potency as an hTrkA inhibitor. Similar compounds include other hTrkA inhibitors such as Larotrectinib and Entrectinib, which are used in oncology . this compound is specifically designed for research purposes and has distinct structural features that confer its high selectivity and potency .
Properties
Molecular Formula |
C24H22F3N5O3 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
1-[[5-(methoxymethyl)-2-(trifluoromethoxy)phenyl]methyl]-3-(8-methyl-2-phenylimidazo[1,2-a]pyrazin-3-yl)urea |
InChI |
InChI=1S/C24H22F3N5O3/c1-15-21-30-20(17-6-4-3-5-7-17)22(32(21)11-10-28-15)31-23(33)29-13-18-12-16(14-34-2)8-9-19(18)35-24(25,26)27/h3-12H,13-14H2,1-2H3,(H2,29,31,33) |
InChI Key |
KNZNJSNITSGMNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN2C1=NC(=C2NC(=O)NCC3=C(C=CC(=C3)COC)OC(F)(F)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)
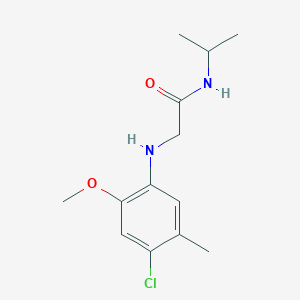
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)
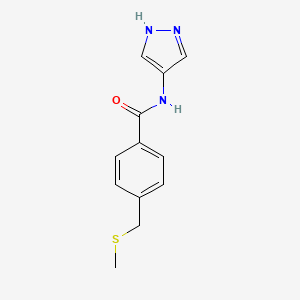
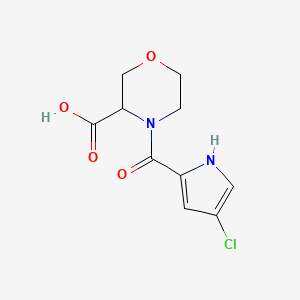
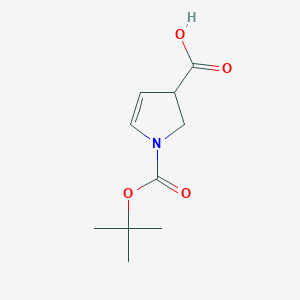
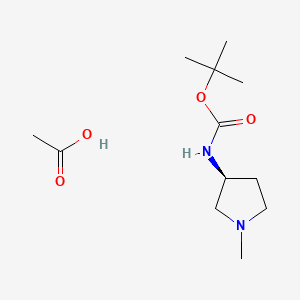
![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)

![6,8-Dioxabicyclo[3.2.1]octan-4-amine](/img/structure/B14907454.png)
